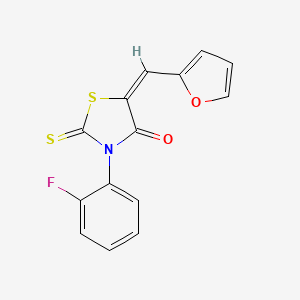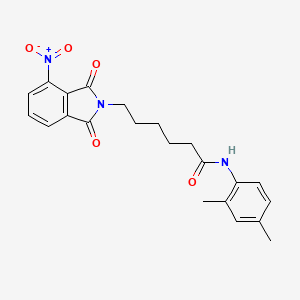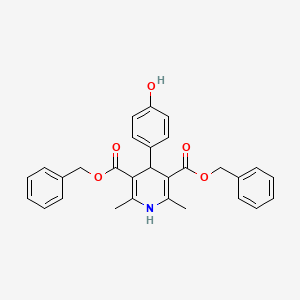![molecular formula C18H17F3N2O3 B11678996 Ethyl 2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethylcarbamate](/img/structure/B11678996.png)
Ethyl 2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethylcarbamate is a complex organic compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethylcarbamate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-oxo-2-phenylacetate with 2-(trifluoromethyl)aniline under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high yield, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Ethyl 2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethylcarbamate can be compared with other similar compounds, such as:
Ethyl 2-oxo-2-(3-(trifluoromethyl)phenyl)acetate: This compound also contains a trifluoromethyl group but differs in its overall structure and reactivity.
2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide: This compound has a similar trifluoromethyl group but features a pyrrolidinone ring, which affects its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17F3N2O3 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
ethyl N-[2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethyl]carbamate |
InChI |
InChI=1S/C18H17F3N2O3/c1-2-26-17(25)23-16(15(24)12-8-4-3-5-9-12)22-14-11-7-6-10-13(14)18(19,20)21/h3-11,16,22H,2H2,1H3,(H,23,25) |
InChI Key |
WZSWLEQBGKWZOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(=O)C1=CC=CC=C1)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11678917.png)
![N'-[(Z)-(4-Ethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11678924.png)
![ethyl 1-(2-bromophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11678930.png)

![Cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11678936.png)


![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678953.png)
![N-{2-[(4-bromophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11678974.png)
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzamide](/img/structure/B11678982.png)
![methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11678990.png)
![5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678992.png)
![(5Z)-3-benzyl-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678994.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11679000.png)
